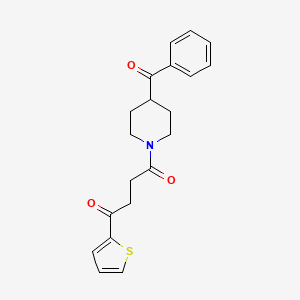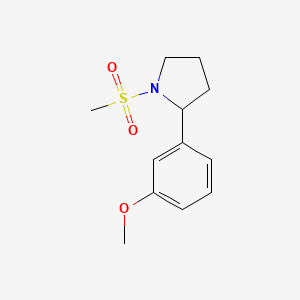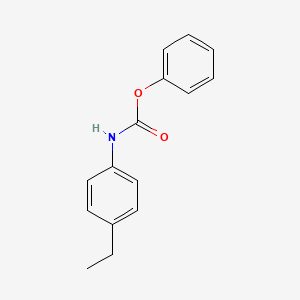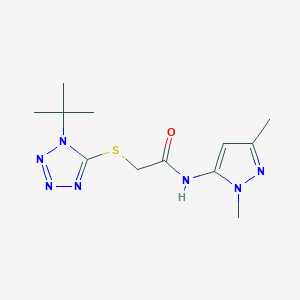
1-(4-Benzoylpiperidin-1-yl)-4-thiophen-2-ylbutane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzoylpiperidin-1-yl)-4-thiophen-2-ylbutane-1,4-dione is a synthetic compound that has been widely studied for its potential uses in scientific research. This compound is also known as BZPPTB and has been found to have a range of interesting properties that make it useful for various applications.
Mechanism of Action
The mechanism of action of BZPPTB is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it prevents the reuptake of dopamine back into the presynaptic neuron, which leads to an increase in the amount of dopamine available in the synaptic cleft.
Biochemical and Physiological Effects:
BZPPTB has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to increased feelings of pleasure and reward. Additionally, BZPPTB has been found to increase locomotor activity and can lead to hyperactivity in some animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BZPPTB in lab experiments is its high affinity for the dopamine transporter. This makes it useful for studying the effects of dopamine on the brain. However, one limitation of using BZPPTB is its potential for toxicity. Careful dosing and monitoring is required to ensure that the compound is not harmful to experimental subjects.
Future Directions
There are several future directions for the study of BZPPTB. One potential application is in the development of new treatments for dopamine-related disorders such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of BZPPTB and its potential uses in other areas of scientific research.
Synthesis Methods
BZPPTB can be synthesized using a variety of methods. One common method involves the reaction of 4-piperidone hydrochloride with thiophene-2-carboxylic acid, followed by the addition of benzoyl chloride and butane-1,4-dione. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
BZPPTB has been used in scientific research for a variety of applications. One of the most notable uses of this compound is in the study of the central nervous system. BZPPTB has been found to have a high affinity for the dopamine transporter, which makes it useful for studying the effects of dopamine on the brain.
properties
IUPAC Name |
1-(4-benzoylpiperidin-1-yl)-4-thiophen-2-ylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c22-17(18-7-4-14-25-18)8-9-19(23)21-12-10-16(11-13-21)20(24)15-5-2-1-3-6-15/h1-7,14,16H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPOYJUGMZAGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)CCC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzoylpiperidin-1-yl)-4-thiophen-2-ylbutane-1,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-methylcyclopropyl)-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7546381.png)

![2-[methyl-[(4-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546393.png)
![2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropylcarbamoyl)propanamide](/img/structure/B7546394.png)
![(6-chloro-2H-chromen-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7546403.png)
![2-[4-(Pyrrolidine-1-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7546407.png)

![2-[(3-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546413.png)
![2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546417.png)


![[4-(4-Hydroxyphenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7546444.png)